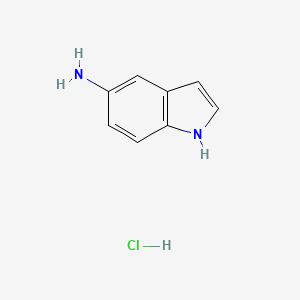![molecular formula C14H13ClOS B2843049 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-26-0](/img/structure/B2843049.png)
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C14H13ClOS . It has an average mass of 264.770 Da and a monoisotopic mass of 264.037567 Da . It is also known by its CAS number 338792-26-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and a phenoxyethylsulfanyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data doesn’t seem to be readily available for this compound.Wissenschaftliche Forschungsanwendungen
Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) developed new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers, created through nucleophilic substitution and sulfonation processes, formed well-defined phase-separated structures, promoting efficient proton conduction. This is relevant for the development of high-performance materials in fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Catalytic Applications : Karimi-Jaberi et al. (2012) explored the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology, which involves the reaction of phloroglucinol and chlorosulfonic acid, offers an eco-friendly and efficient approach for synthesizing these derivatives (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Environmental Impact and Disinfection By-Products : Sun et al. (2019) studied the transformation characteristics and genotoxicity changes of BP-1, a component of benzophenone-type UV filters, during chlorination disinfection. They identified several new by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, which may pose ecological and health risks (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Chemical Transformation in Water Treatment : Xiao et al. (2013) disclosed new products from free chlorine-promoted BP-4 (a UV-filter) disinfection, revealing multiple transformation routes. This research is significant for understanding the chemical transformations of such compounds in water treatment and their potential impacts (Xiao, Wei, Yin, Wei, & Du, 2013).
Molecular Structure Analysis : Schultz et al. (1987) determined the molecular structure of 4,4′-sulfanidyl-bis-thiophenol, which provides insights into the structural properties of similar sulfur-containing aromatic compounds (Schultz, Hargittai, Kolonits, & Garbarczyk, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVTZFJFWZHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
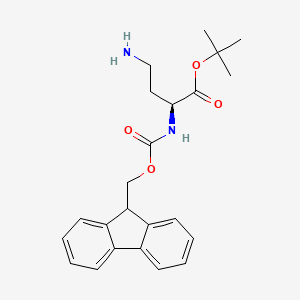
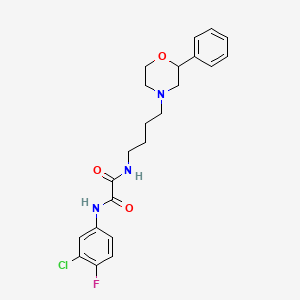
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
![3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2842972.png)
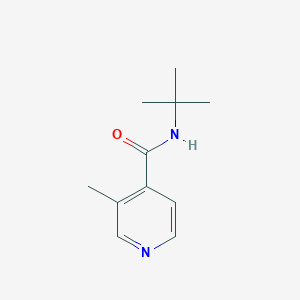
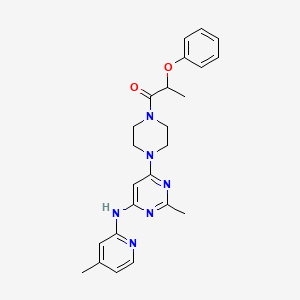

![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)



![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
